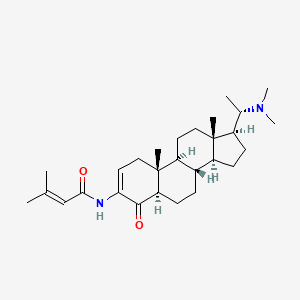
Pachysamine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pachysamine M is a pregnane alkaloid isolated from the plant Pachysandra terminalis Sieb. et Zucc . It is known for its unique chemical structure and biological activities, including antibacterial, antiviral, antitumor, and antioxidant properties . The compound has a molecular formula of C28H44N2O2 and a molecular weight of 440.66 g/mol .
Preparation Methods
Pachysamine M is typically isolated from natural sources, specifically from the plant Pachysandra terminalis . The extraction process involves several steps, including solvent extraction, purification, and structural identification . The compound can also be synthesized through partial synthesis methods, which involve the modification of related alkaloids .
Chemical Reactions Analysis
Pachysamine M undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
Pachysamine M has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of pregnane alkaloids . In biology, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer drug development . In medicine, this compound is being investigated for its antiviral and antibacterial properties, which could lead to the development of new therapeutic agents . Additionally, its antioxidant activity makes it a valuable compound for research in the field of oxidative stress and related diseases .
Mechanism of Action
The mechanism of action of Pachysamine M involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the binding of tamoxifen to the antiestrogen binding site, which suggests its potential role as an antiestrogenic agent . The compound also exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways . Furthermore, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Pachysamine M is structurally similar to other pregnane alkaloids, such as Pachysamine A and Pachysamine B . it is unique in its specific biological activities and chemical properties. For instance, this compound has been shown to have higher cytotoxicity against cancer cells compared to Pachysamine A and B . Other similar compounds include epipachysamine D and sarcovagine D, which also exhibit various biological activities but differ in their chemical structures and specific effects .
Properties
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBGDMGTAHIUMI-ULXDPTIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
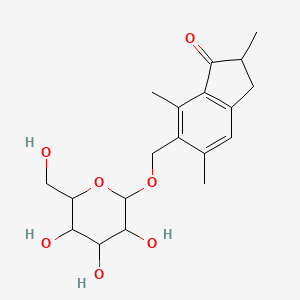
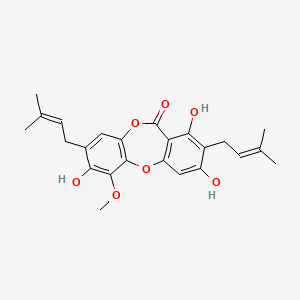
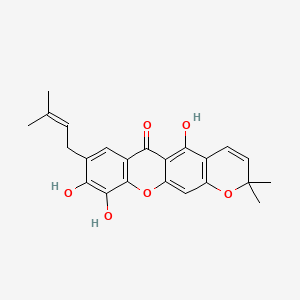
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
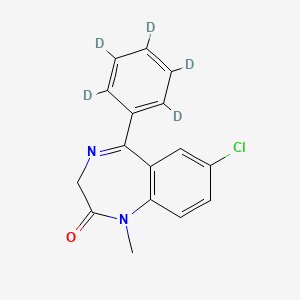
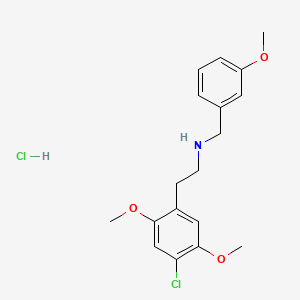
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
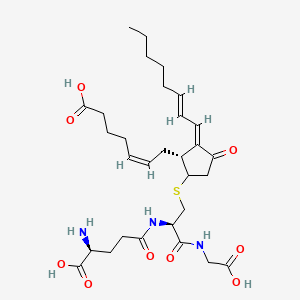
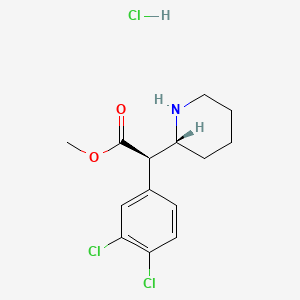
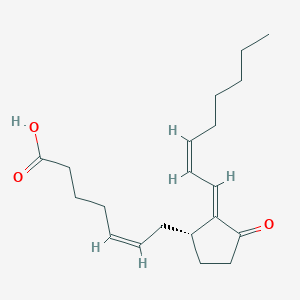
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)

